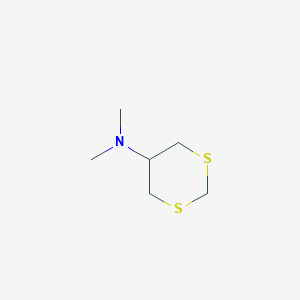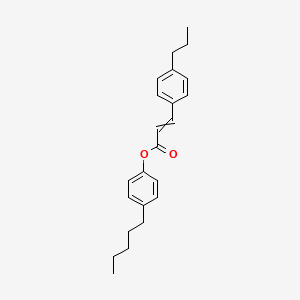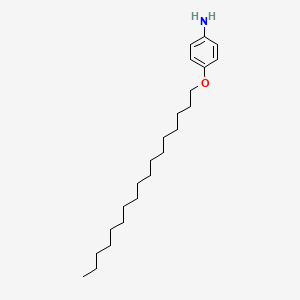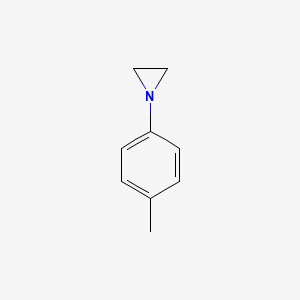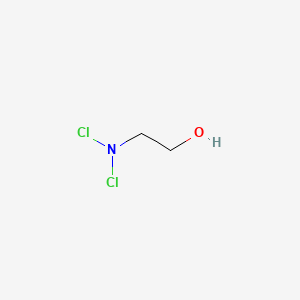
2-(Dichloroamino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dichloroamino)ethanol is an organic compound characterized by the presence of both hydroxyl and dichloroamino functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dichloroamino)ethanol typically involves the reaction of ethanol with chlorine gas in the presence of a catalyst. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product under controlled conditions. The reaction conditions, such as temperature, pressure, and the presence of specific catalysts, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out using large-scale reactors where ethanol is chlorinated under optimized conditions. The process involves continuous monitoring and control of reaction parameters to ensure consistent quality and high yield. The final product is purified through distillation and other separation techniques to remove any impurities.
化学反応の分析
Types of Reactions: 2-(Dichloroamino)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The dichloroamino group can be reduced to form amino derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide and ammonia are employed under appropriate conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amino alcohols.
Substitution: Formation of substituted ethanol derivatives.
科学的研究の応用
2-(Dichloroamino)ethanol finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
作用機序
The mechanism of action of 2-(Dichloroamino)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The dichloroamino group can participate in electrophilic and nucleophilic reactions, affecting cellular processes. The compound’s effects are mediated through its interactions with enzymes, receptors, and other cellular components.
類似化合物との比較
2-Chloroethanol: Contains a single chlorine atom and exhibits different reactivity and properties.
2-Aminoethanol: Lacks chlorine atoms and has distinct chemical behavior.
2-Bromoethanol: Contains a bromine atom instead of chlorine, leading to variations in reactivity.
Uniqueness: 2-(Dichloroamino)ethanol is unique due to the presence of both hydroxyl and dichloroamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications, setting it apart from similar compounds.
特性
CAS番号 |
36996-97-1 |
|---|---|
分子式 |
C2H5Cl2NO |
分子量 |
129.97 g/mol |
IUPAC名 |
2-(dichloroamino)ethanol |
InChI |
InChI=1S/C2H5Cl2NO/c3-5(4)1-2-6/h6H,1-2H2 |
InChIキー |
MHBCEIDRFGJDDD-UHFFFAOYSA-N |
正規SMILES |
C(CO)N(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}propane-1-sulfonic acid](/img/structure/B14665857.png)
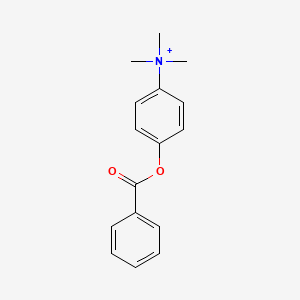
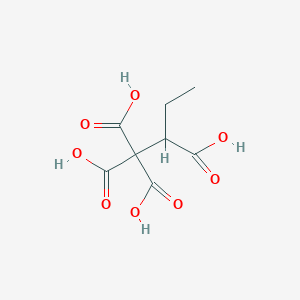
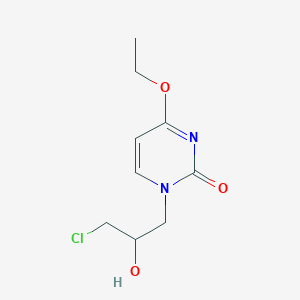
![2,2'-[(1,2-Dioxoethane-1,2-diyl)bis(oxy)]bis(3,5,6-trichlorobenzoic acid)](/img/structure/B14665894.png)
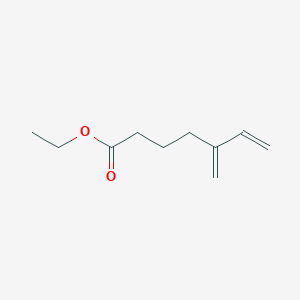
![1H-imidazo[4,5-f][2,1,3]benzoxadiazole](/img/structure/B14665902.png)
![1-[2-(Acetyloxy)cyclopentyl]ethyl acetate](/img/structure/B14665904.png)
